molecular formula C18H18N4O5S B2966823 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide CAS No. 1021037-42-2

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B2966823
CAS No.: 1021037-42-2
M. Wt: 402.43
InChI Key: IZXGTIAHHFPSDN-UHFFFAOYSA-N
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Description

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Sarvaiya, Gulati, & Patel (2019) focused on the synthesis and antimicrobial activity of compounds related to 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide. These compounds were evaluated against various bacteria and fungi, highlighting their potential as antimicrobial agents.

Energetic Material

Tang et al. (2015) in their paper published in the Journal of the American Chemical Society, explored the synthesis and structural confirmation of highly energetic compounds related to this compound. They highlighted the sensitivity and potential applications of these compounds in energetic materials (Tang et al., 2015).

Synthesis Techniques

The work by Ennis & Gilchrist (1990) in Tetrahedron discusses the synthesis techniques involving lithiation and palladium-catalyzed coupling, which can be applied to the synthesis of compounds like this compound. These techniques are crucial for creating specialized compounds with potential applications in various fields (Ennis & Gilchrist, 1990).

Anticancer Activity

Mehvish & Kumar (2022) investigated the anticancer activity of 3(2h)-one pyridazinone derivatives, a category to which the mentioned compound belongs. Their study involved molecular docking studies to evaluate the potential of these compounds in cancer treatment (Mehvish & Kumar, 2022).

Pharmaceutical Applications

Tsolomiti, Tsolomiti, & Tsolomitis (2007) described a synthesis method for 4-mercapto-6-phenylpyridazin-3(2H)-ones, which are structurally related to the compound . These compounds are significant in pharmaceuticals, particularly as COX-2 inhibitors and in the treatment of various diseases, indicating the broader pharmaceutical relevance of such compounds (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).

Spectrophotofluorometric Analysis

Sterling & Haney (1974) utilized fluorescamine, a compound related to the furan component in this compound, for spectrophotofluorometric analysis. This highlights the utility of such compounds in analytical chemistry (Sterling & Haney, 1974).

Novel Synthesis Approaches

Koza et al. (2013) discussed the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing innovative approaches in the synthesis of complex heterocyclic compounds (Koza et al., 2013).

Antimicrobial Agents

Stephens et al. (2001) synthesized dicationic furan derivatives with significant antimicrobial properties, indicating the potential of furan-containing compounds like this compound in antimicrobial research (Stephens et al., 2001).

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c19-28(25,26)14-7-5-13(6-8-14)20-17(23)4-1-11-22-18(24)10-9-15(21-22)16-3-2-12-27-16/h2-3,5-10,12H,1,4,11H2,(H,20,23)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXGTIAHHFPSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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